Cas no 896330-53-3 (2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

2-({8-メチル-4-オキソ-4H-ピリド[1,2-a][1,3,5]トリアジン-2-イル}スルファニル)-N-3-(トリフルオロメチル)フェニルアセタミドは、高度に特異的な生物活性を示す有機化合物です。この化合物は、ピリドトリアジン骨格とトリフルオロメチルフェニル基を有し、優れた分子安定性と標的選択性を備えています。その化学構造中のスルファニルアセタミド部位は、タンパク質との相互作用に寄与し、医薬品開発におけるリード化合物としての潜在性を示唆しています。特に、トリフルオロメチル基の導入により、代謝耐性と膜透過性が向上している点が特徴的です。この化合物は創薬研究において、酵素阻害剤や受容体リガンドとしての応用が期待されています。

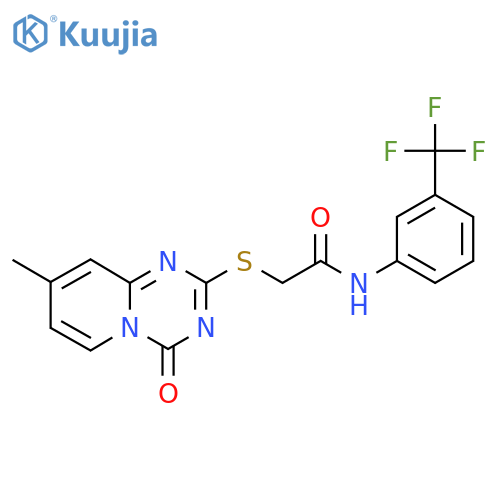

896330-53-3 structure

商品名:2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide

2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide

- 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

- 896330-53-3

- AKOS024659013

- F2543-0534

-

- インチ: 1S/C17H13F3N4O2S/c1-10-5-6-24-13(7-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)

- InChIKey: OBCPNSNQJMVKMX-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1=CC=CC(C(F)(F)F)=C1)=O)C1=NC(N2C=CC(C)=CC2=N1)=O

計算された属性

- せいみつぶんしりょう: 394.07113133g/mol

- どういたいしつりょう: 394.07113133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 758

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2543-0534-2μmol |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-50mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-1mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-30mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-20mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-10μmol |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-20μmol |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-3mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-40mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2543-0534-100mg |

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

896330-53-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

896330-53-3 (2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1189426-16-1(Sulfadiazine-13C6)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬